REACTION_CXSMILES
|
[NH:1]1[C:7](=O)[CH2:6]C[CH2:4][C:3]2[CH:9]=[CH:10][CH:11]=[CH:12][C:2]1=2.[CH2:13]([NH2:16])[CH:14]=[CH2:15].C(O)(=O)C.C(O[BH-](OC(=O)C)OC(=O)C)(=O)C.[Na+]>ClCCCl.ClCCl>[CH2:13]([NH:16][CH2:4][C:3]1[CH:9]=[CH:10][CH:11]=[C:12]2[C:2]=1[NH:1][CH:7]=[CH:6]2)[CH:14]=[CH2:15] |f:3.4|
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Name
|
|
Quantity
|
4 g
|
Type
|
reactant
|
Smiles
|
N1C2=C(CCCC1=O)C=CC=C2
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Name
|
|
Quantity
|
2.5 mL
|
Type
|
reactant
|
Smiles
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C(C=C)N
|
Name
|
|
Quantity
|
3.4 mL
|
Type
|
reactant
|
Smiles
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C(C)(=O)O
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Name
|
|
Quantity
|
5.85 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O[BH-](OC(C)=O)OC(C)=O.[Na+]
|
Name
|
|
Quantity
|
120 mL
|
Type
|
solvent
|
Smiles
|
ClCCCl
|
Name
|
|
Quantity
|
1.5 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O[BH-](OC(C)=O)OC(C)=O.[Na+]
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
22 (± 2) °C
|
Type
|
CUSTOM
|
Details
|
The resulting mixture was stirred at 20-24° C. for 5 hours
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
the resulting mixture was stirred overnight
|
Duration
|
8 (± 8) h
|
Type
|
WASH
|
Details
|
washed carefully with aqueous sodium bicarbonate (100 mL)
|
Type
|
CUSTOM
|
Details
|
the layers were separated
|
Type
|
WASH
|
Details
|
The organic layer was washed with water (100 mL), saturated aqueous sodium chloride (100 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
WASH
|
Details
|
eluting with 10-30% ethyl acetate in hexanes
|
Type
|
ADDITION
|
Details
|
Fractions containing product
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Reaction Time |
5 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C=C)NCC=1C=CC=C2C=CNC12
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.21 g | |
YIELD: PERCENTYIELD | 82% | |
YIELD: CALCULATEDPERCENTYIELD | 81.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |